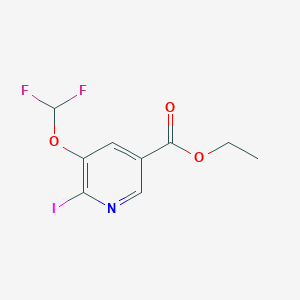
Ethyl 5-(difluoromethoxy)-6-iodonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(difluoromethoxy)-6-iodonicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a difluoromethoxy group and an iodine atom attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(difluoromethoxy)-6-iodonicotinate typically involves the introduction of the difluoromethoxy group and the iodine atom onto the nicotinate structure. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction . The iodination step can be achieved using iodine or iodine-containing reagents under specific conditions to ensure selective iodination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(difluoromethoxy)-6-iodonicotinate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts are often used in coupling reactions along with suitable ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of azido or cyano derivatives, while coupling reactions can result in the formation of biaryl compounds .
Scientific Research Applications
Ethyl 5-(difluoromethoxy)-6-iodonicotinate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-(difluoromethoxy)-6-iodonicotinate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to target molecules. The iodine atom can also play a role in the compound’s biological activity by facilitating interactions with specific enzymes or receptors . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 5-(difluoromethoxy)-6-iodonicotinate can be compared with other similar compounds, such as:
Ethyl 5-(trifluoromethoxy)-6-iodonicotinate: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can influence its chemical properties and reactivity.
Ethyl 5-(methoxy)-6-iodonicotinate: The presence of a methoxy group instead of a difluoromethoxy group can result in different chemical and biological properties.
Ethyl 5-(difluoromethoxy)-6-bromonicotinate:
Properties
Molecular Formula |
C9H8F2INO3 |
|---|---|
Molecular Weight |
343.07 g/mol |
IUPAC Name |
ethyl 5-(difluoromethoxy)-6-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C9H8F2INO3/c1-2-15-8(14)5-3-6(16-9(10)11)7(12)13-4-5/h3-4,9H,2H2,1H3 |
InChI Key |
JHCNTUOZNMJWHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)I)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


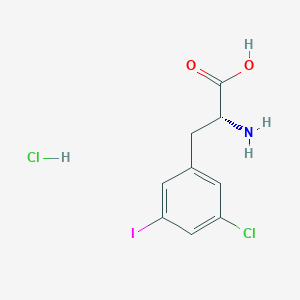
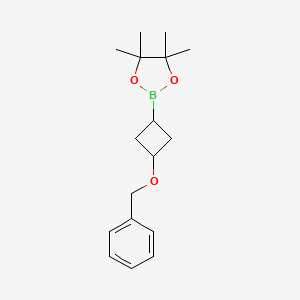
![(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13044771.png)
![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13044772.png)
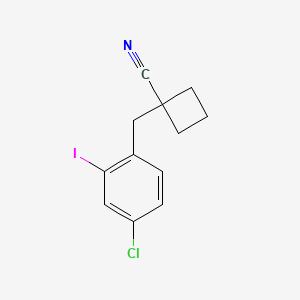
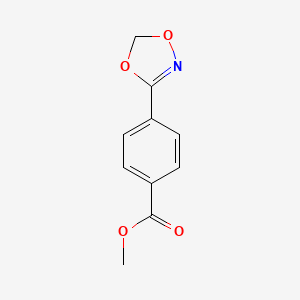
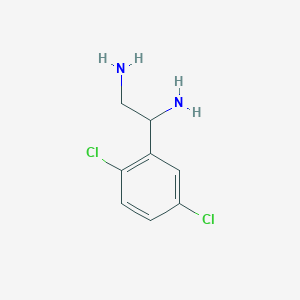
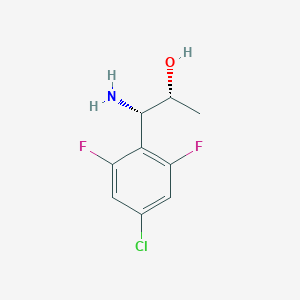
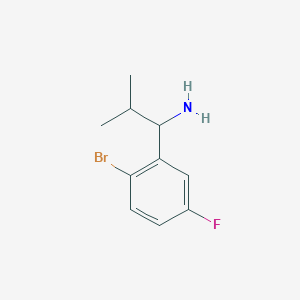
![(S)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13044811.png)
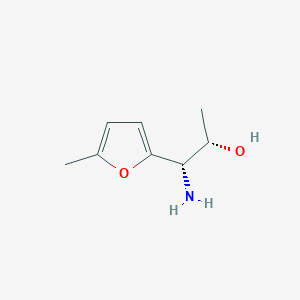
![8-(3-Fluoro-5-(trifluoromethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13044818.png)
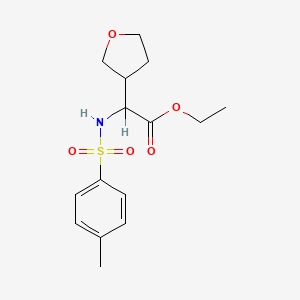
![(2R)-2-[5-[6-amino-5-[(1R)-1-[5-fluoro-2-(triazol-2-yl)phenyl]ethoxy]pyridin-3-yl]-4-methyl-1,3-thiazol-2-yl]propane-1,2-diol](/img/structure/B13044830.png)
